Amphetamine aspartate monohydrate
CAS No.: 851591-76-9
Cat. No.: VC17047287
Molecular Formula: C22H35N3O5
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851591-76-9 |
|---|---|
| Molecular Formula | C22H35N3O5 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
| Standard InChI | InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
| Standard InChI Key | DAWXRFCLWKUCNS-MNTSKLTCSA-N |
| Isomeric SMILES | CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
| Canonical SMILES | CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Amphetamine aspartate monohydrate (CAS: 851591-76-9) is a hydrated salt form combining amphetamine base with aspartic acid in a 1:1 molar ratio, with one additional water molecule. Its empirical formula is , yielding a molecular weight of 421.53 g/mol . The compound exists as a racemic mixture of dextro- and levo-amphetamine enantiomers, maintaining a 3:1 ratio of dextroamphetamine to levoamphetamine base equivalents in therapeutic formulations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Exact Mass | 421.2577 g/mol | |
| CAS Registry | 851591-76-9 | |
| Synaptic Transporter Affinity | SLC6A2, SLC6A3, SLC18A2 |
Structural Configuration
The compound’s 2D structure features a phenethylamine backbone substituted with a methyl group at the alpha carbon, conjugated to aspartic acid via an ionic bond. Crystallographic data from PubChem indicate a planar arrangement of the aromatic ring and carboxylate groups, stabilized by hydrogen bonding with the water molecule . Conformer generation is restricted due to its salt composition, limiting 3D structural predictions .
Pharmacological Profile and Mechanism of Action
Neurotransmitter Transporter Interactions
Amphetamine aspartate monohydrate exerts its stimulant effects primarily through interactions with monoamine transporters:
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SLC6A2 (Norepinephrine Transporter): Inhibits norepinephrine reuptake, increasing extracellular concentrations (Ki = 34 nM) .
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SLC6A3 (Dopamine Transporter): Blocks dopamine reuptake and induces reverse transport (Ki = 22 nM) .
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SLC18A2 (VMAT2): Depletes vesicular monoamine stores by disrupting proton gradient-dependent storage .
These actions potentiate dopaminergic and noradrenergic signaling in the prefrontal cortex, enhancing attention and impulse control in ADHD .
Metabolic and Pharmacokinetic Pathways
The compound undergoes hepatic metabolism primarily via CYP2D6, producing hydroxylated metabolites excreted renally. Its extended-release formulation (SHP465 MAS) combines immediate- and delayed-release beads, achieving peak plasma concentrations at 7.92 hours post-dose and a terminal half-life of 11–14 hours .
Clinical Applications and Research Findings
Efficacy in ADHD Management
A Phase 3 randomized trial (NCT03325881) evaluated 6.25 mg SHP465 MAS (containing amphetamine aspartate monohydrate) in children aged 6–12 years with ADHD :
Table 2: Clinical Trial Outcomes
| Parameter | Placebo (n=41) | SHP465 MAS (n=42) | Treatment Difference (95% CI) |
|---|---|---|---|
| ADHD-RS-5-HV-TS Change | -11.2 | -13.1 | -1.9 (-6.8 to 3.1) |
| CGI-I Score | 2.8 | 2.7 | -0.1 (-0.5 to 0.3) |
| TEAE Incidence | 16.3% | 24.4% | - |
The study concluded that 6.25 mg (half the lowest FDA-approved dose for adolescents) was subtherapeutic, with nonsignificant effect sizes (ES = 0.17 for ADHD-RS-5-HV-TS) .
Age-Dependent Therapeutic Window
Pharmacodynamic modeling suggests that children under 12 require higher amphetamine exposures (AUC: 120–180 ng·h/mL) than adults (AUC: 80–120 ng·h/mL) for equivalent efficacy, likely due to accelerated clearance and larger volume of distribution in pediatric populations .
Regulatory Status and Therapeutic Guidelines
FDA Approvals and Labeling
Amphetamine aspartate monohydrate is approved in the U.S. as part of SHP465 MAS (Mydayis®) for ADHD patients ≥13 years. Dosing ranges from 12.5 mg to 25 mg once daily, reflecting its extended-release pharmacokinetics .
Pediatric Use Considerations
Despite negative results at 6.25 mg, the FDA mandates pediatric studies under the Pediatric Research Equity Act. Current guidelines recommend against off-label use in children <13 due to insufficient efficacy data .
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